molecular formula C28H52N10O9 B14189616 L-Alanyl-L-seryl-L-valyl-L-glutaminyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine CAS No. 918159-50-9

L-Alanyl-L-seryl-L-valyl-L-glutaminyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine

Cat. No.: B14189616
CAS No.: 918159-50-9
M. Wt: 672.8 g/mol
InChI Key: WPFBRKMYYSBYRS-WVBSATCKSA-N
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Description

L-Alanyl-L-seryl-L-valyl-L-glutaminyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in various biological processes. This particular compound is composed of six amino acids: L-alanine, L-serine, L-valine, L-glutamine, L-leucine, and L-ornithine, with a diaminomethylidene group attached to the L-ornithine residue.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-seryl-L-valyl-L-glutaminyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Resin Loading: The first amino acid (L-alanine) is attached to a solid resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid (L-serine) with a protected side chain is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-valine, L-glutamine, L-leucine, and L-ornithine).

    Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). The choice of method depends on the desired yield, purity, and cost-effectiveness. Automated peptide synthesizers are often used to streamline the process and ensure consistency.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-seryl-L-valyl-L-glutaminyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:

    Oxidation: The serine residue can be oxidized to form a hydroxyl group.

    Reduction: The diaminomethylidene group can be reduced to form a primary amine.

    Substitution: The amino acid residues can participate in substitution reactions with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Hydroxylated serine.

    Reduction: Primary amine derivative of the diaminomethylidene group.

    Substitution: Modified peptide with substituted functional groups.

Scientific Research Applications

L-Alanyl-L-seryl-L-valyl-L-glutaminyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for potential therapeutic applications, such as enzyme inhibitors or antimicrobial agents.

    Industry: Utilized in the development of peptide-based materials and nanotechnology.

Mechanism of Action

The mechanism of action of L-Alanyl-L-seryl-L-valyl-L-glutaminyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces, leading to modulation of their activity. The diaminomethylidene group may play a role in enhancing binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-seryl-L-valyl-L-glutaminyl-L-leucyl-L-ornithine: Lacks the diaminomethylidene group.

    L-Alanyl-L-seryl-L-valyl-L-glutaminyl-L-leucyl-L-lysine: Contains lysine instead of ornithine.

    L-Alanyl-L-seryl-L-valyl-L-glutaminyl-L-leucyl-L-arginine: Contains arginine instead of ornithine.

Uniqueness

L-Alanyl-L-seryl-L-valyl-L-glutaminyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine is unique due to the presence of the diaminomethylidene group, which can enhance its binding properties and reactivity. This modification may confer distinct biological activities and make it a valuable tool in research and potential therapeutic applications.

Properties

CAS No.

918159-50-9

Molecular Formula

C28H52N10O9

Molecular Weight

672.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C28H52N10O9/c1-13(2)11-18(24(43)35-17(27(46)47)7-6-10-33-28(31)32)36-23(42)16(8-9-20(30)40)34-26(45)21(14(3)4)38-25(44)19(12-39)37-22(41)15(5)29/h13-19,21,39H,6-12,29H2,1-5H3,(H2,30,40)(H,34,45)(H,35,43)(H,36,42)(H,37,41)(H,38,44)(H,46,47)(H4,31,32,33)/t15-,16-,17-,18-,19-,21-/m0/s1

InChI Key

WPFBRKMYYSBYRS-WVBSATCKSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(C)N

Origin of Product

United States

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